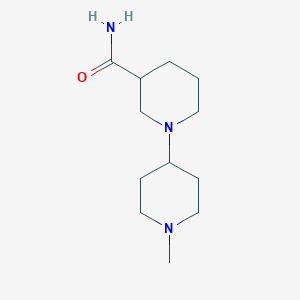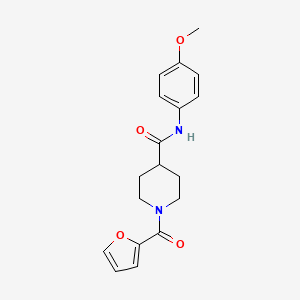
N-(3-methoxyphenyl)-3-(5-methyl-1H-benzimidazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-3-(5-methyl-1H-benzimidazol-2-yl)propanamide, also known as MBX-2982, is a small molecule compound that has been developed as a potential treatment for type 2 diabetes. This compound is a selective GPR119 agonist, which means that it activates a specific receptor in the body that is involved in glucose homeostasis and insulin secretion.
Mécanisme D'action
N-(3-methoxyphenyl)-3-(5-methyl-1H-benzimidazol-2-yl)propanamide acts as a selective GPR119 agonist, which means that it binds to and activates GPR119 receptors in the body. GPR119 receptors are primarily expressed in the pancreas and intestines, and are involved in the regulation of glucose homeostasis and insulin secretion. When activated, GPR119 receptors stimulate the release of incretin hormones such as GLP-1 and GIP, which in turn stimulate insulin secretion from pancreatic beta cells and reduce glucose production in the liver.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects that are relevant to its potential use as a treatment for type 2 diabetes. These effects include:
- Increased glucose-stimulated insulin secretion: this compound has been shown to increase insulin secretion in response to glucose, which can help to improve glucose homeostasis in people with type 2 diabetes.
- Improved glucose tolerance: this compound has been shown to improve glucose tolerance in animal models of type 2 diabetes, which suggests that it may have similar effects in humans.
- Reduced fasting blood glucose levels: this compound has been shown to reduce fasting blood glucose levels in animal studies, which is another indicator of its potential efficacy as a treatment for type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-methoxyphenyl)-3-(5-methyl-1H-benzimidazol-2-yl)propanamide in lab experiments is that it has a well-defined mechanism of action and has been extensively studied in preclinical models of type 2 diabetes. This means that researchers can use this compound to study the role of GPR119 receptors in glucose homeostasis and insulin secretion, and to test the efficacy of GPR119 agonists as potential treatments for type 2 diabetes.
One limitation of using this compound in lab experiments is that it is a small molecule compound that may have limited bioavailability and pharmacokinetic properties. This means that researchers may need to use high doses of this compound or modify the compound to improve its pharmacokinetic properties in order to achieve therapeutic effects in humans.
Orientations Futures
There are several future directions for research on N-(3-methoxyphenyl)-3-(5-methyl-1H-benzimidazol-2-yl)propanamide and GPR119 agonists as potential treatments for type 2 diabetes. These include:
- Clinical trials: this compound is currently in phase 2 clinical trials for the treatment of type 2 diabetes, and further studies are needed to determine its efficacy and safety in humans.
- Combination therapy: GPR119 agonists such as this compound may be used in combination with other drugs such as GLP-1 receptor agonists or DPP-4 inhibitors to improve glucose homeostasis and insulin secretion in people with type 2 diabetes.
- Structural modification: Researchers may modify the structure of this compound or develop new GPR119 agonists with improved pharmacokinetic properties and efficacy for the treatment of type 2 diabetes.
Conclusion
This compound is a small molecule compound that has shown promising results in preclinical studies as a potential treatment for type 2 diabetes. Its selective activation of GPR119 receptors in the pancreas and intestines stimulates the release of incretin hormones such as GLP-1 and GIP, which in turn improve glucose homeostasis and insulin secretion. While there are limitations to using this compound in lab experiments, further research on this compound and other GPR119 agonists may lead to new treatments for type 2 diabetes.
Méthodes De Synthèse
The synthesis of N-(3-methoxyphenyl)-3-(5-methyl-1H-benzimidazol-2-yl)propanamide involves several steps, including the reaction of 5-methyl-1H-benzimidazole-2-carboxylic acid with 3-aminophenol to form 5-methyl-1H-benzimidazole-2-carboxamide. This intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base to form this compound. The overall yield of this synthesis is around 30%, and the purity of the final product can be improved through recrystallization or chromatography.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-3-(5-methyl-1H-benzimidazol-2-yl)propanamide has been extensively studied in preclinical models of type 2 diabetes, and has shown promising results in improving glucose homeostasis and insulin secretion. In animal studies, this compound has been shown to increase glucose-stimulated insulin secretion, improve glucose tolerance, and reduce fasting blood glucose levels. These effects are mediated through the activation of GPR119 receptors in the pancreas and intestines, which stimulate the release of incretin hormones such as GLP-1 and GIP.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-3-(6-methyl-1H-benzimidazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12-6-7-15-16(10-12)21-17(20-15)8-9-18(22)19-13-4-3-5-14(11-13)23-2/h3-7,10-11H,8-9H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKGSPPPMGJKLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[2-cyano-3-(4-hydroxyphenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5371025.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[(isoxazol-5-ylmethyl)(methyl)amino]methyl}piperidin-2-one](/img/structure/B5371029.png)

![4-tert-butyl-N-(2-(4-methoxyphenyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5371034.png)
![N-(5-chloro-2-methoxyphenyl)-2-[2-(1H-imidazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5371045.png)
![2-bromo-4-chloro-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5371053.png)
![N,N,4-trimethyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazole-5-carboxamide](/img/structure/B5371065.png)
![(4aS*,8aR*)-6-[3-(2-fluorophenyl)propanoyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5371067.png)
![5-[(3-acetylphenoxy)methyl]-N-(2,3-dihydroxypropyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5371076.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5371081.png)
![N~4~-{2-[(benzylamino)carbonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5371087.png)
![N-[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5371093.png)

